

# Physical and chemical properties of (S)-(+)-4-Methyl-1-hexanol

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## Compound of Interest

Compound Name: (S)-(+)-4-Methyl-1-hexanol

Cat. No.: B162434

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## An In-depth Technical Guide to (S)-(+)-4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-(+)-4-Methyl-1-hexanol** is a chiral alcohol that holds significance as a building block in asymmetric synthesis. Its specific stereochemistry makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the fields of fragrance, flavor, and pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of **(S)-(+)-4-Methyl-1-hexanol**, detailed experimental protocols for its characterization, and a summary of its chemical behavior.

## Physical Properties

**(S)-(+)-4-Methyl-1-hexanol** is a colorless liquid at room temperature. A comprehensive summary of its key physical properties is presented in Table 1.

Property	Value	Units
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O	
Molecular Weight	116.20	g/mol
Appearance	Colorless to light yellow, clear liquid	
Boiling Point	172-174 (at 760 mmHg)	°C
Density	0.818	g/cm <sup>3</sup>
Refractive Index	1.430	
Specific Rotation ([α]D)	+6.0 to +9.0 (neat)	degrees
Flash Point	61.8	°C
Purity	>98.0	% (GC)
CAS Number	1767-46-0	

## Chemical Properties

The chemical reactivity of **(S)-(+)-4-Methyl-1-hexanol** is primarily dictated by the primary alcohol functional group. As such, it undergoes reactions typical of primary alcohols.

### 2.1. Oxidation

As a primary alcohol, **(S)-(+)-4-Methyl-1-hexanol** can be oxidized to form an aldehyde, (S)-4-methylhexanal, which can be further oxidized to the corresponding carboxylic acid, (S)-4-methylhexanoic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and reaction conditions.

### 2.2. Esterification

**(S)-(+)-4-Methyl-1-hexanol** readily reacts with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst to form esters. This reaction is fundamental in the synthesis of various flavor and fragrance compounds.

### 2.3. Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group (e.g., by protonation or conversion to a tosylate), making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C1 position.

## Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of **(S)-(+)-4-Methyl-1-hexanol**.

### 3.1. Synthesis of **(S)-(+)-4-Methyl-1-hexanol**

A plausible enantioselective synthesis of **(S)-(+)-4-Methyl-1-hexanol** can be adapted from methods used for similar chiral alcohols. One such approach involves the asymmetric reduction of a corresponding unsaturated ketone. A detailed, multi-step synthesis starting from commercially available materials would be required to achieve the desired stereochemistry.

A potential synthetic route could start from a chiral precursor like (R)-citronellal. The synthesis would involve several steps, including protection of the aldehyde, oxidative cleavage of the double bond, and subsequent reduction and deprotection steps to yield the target molecule.

### 3.2. Determination of Physical Properties

The following are generalized protocols for the determination of the key physical properties of **(S)-(+)-4-Methyl-1-hexanol**.

#### 3.2.1. Boiling Point Determination (Capillary Method)

- A small amount of the liquid sample is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
- The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

- The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
- The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

### 3.2.2. Density Measurement (Pycnometer Method)

- A clean, dry pycnometer of a known volume is weighed accurately.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
- The filled pycnometer is then weighed again.
- The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

### 3.2.3. Refractive Index Measurement (Abbe Refractometer)

- The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
- A few drops of the liquid sample are placed on the surface of the prism.
- The prism is closed, and the light source is adjusted.
- The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is then read directly from the instrument's scale.

### 3.2.4. Specific Rotation Measurement (Polarimeter)

- A solution of the sample of known concentration is prepared in a suitable solvent, or the neat liquid is used.
- The polarimeter tube is filled with the sample, ensuring no air bubbles are present.

- The tube is placed in the polarimeter.
- The analyzer is rotated until the light intensity is at a minimum or the two halves of the visual field are of equal intensity.
- The observed angle of rotation is recorded.
- The specific rotation is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$ , where  $\alpha$  is the observed rotation,  $l$  is the path length of the tube in decimeters, and  $c$  is the concentration in g/mL (or density for a neat liquid).

### 3.3. Purity and Structural Confirmation

#### 3.3.1. Gas Chromatography (GC)

The purity of **(S)-(+)-4-Methyl-1-hexanol** is typically determined by gas chromatography. A small amount of the sample is injected into the GC instrument, where it is vaporized and passed through a capillary column. The retention time of the compound is compared to that of a standard, and the peak area is used to calculate the purity.

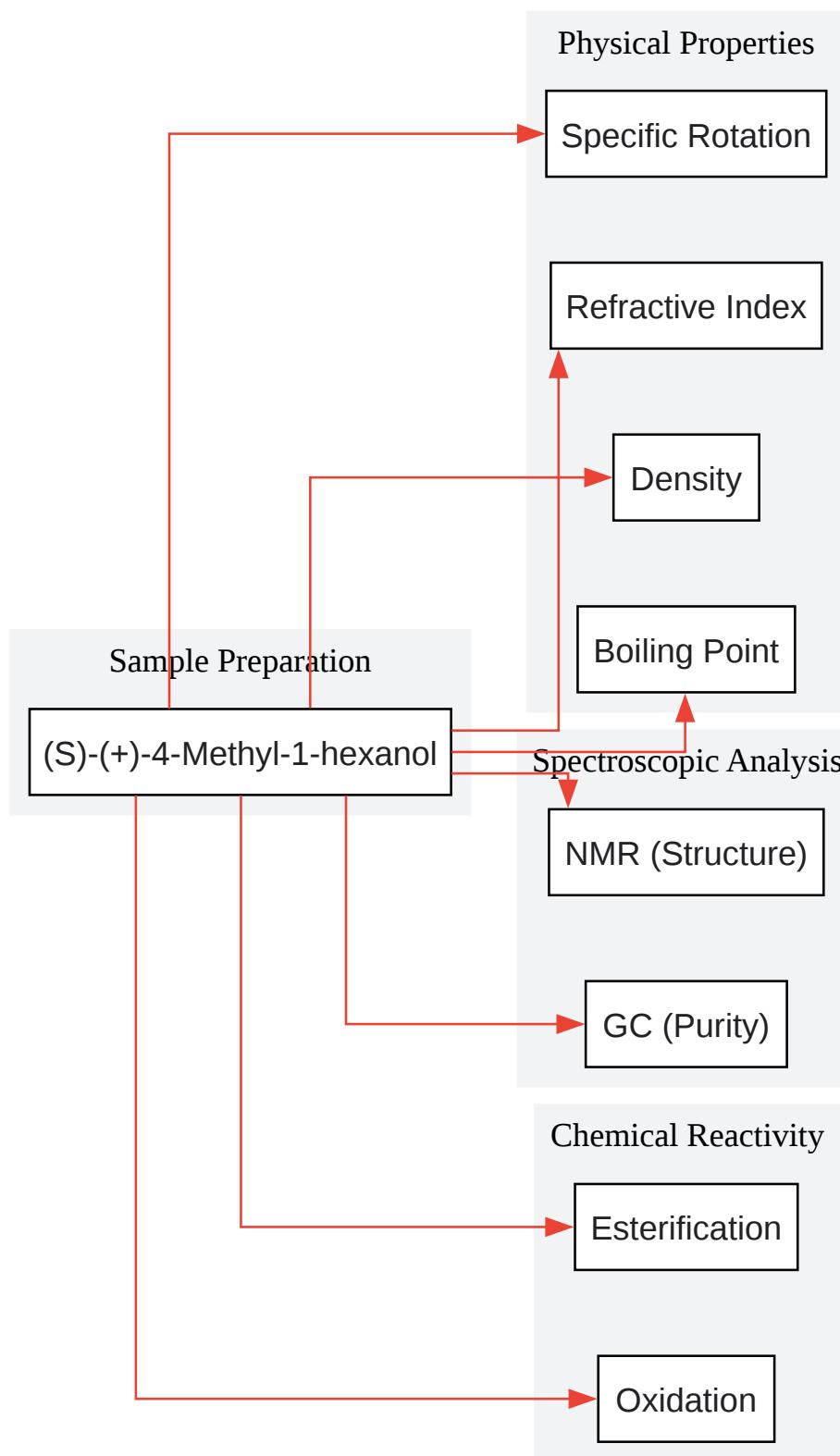
#### 3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra provide detailed information about the connectivity of the atoms in the molecule, confirming the presence of the methyl, methylene, and hydroxyl groups in their expected positions.

## Visualization of Methodologies

### 4.1. General Workflow for Characterization

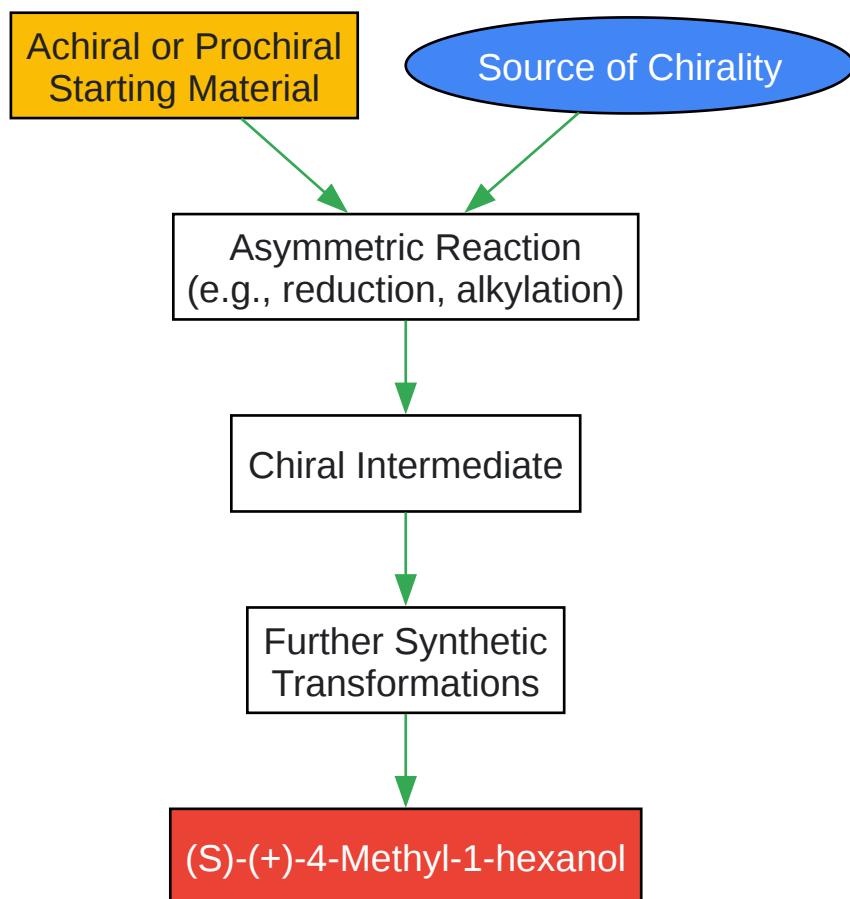
The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid sample like **(S)-(+)-4-Methyl-1-hexanol**.

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Caption: General workflow for the characterization of **(S)-(+)-4-Methyl-1-hexanol**.

#### 4.2. Logic of Chiral Synthesis

The synthesis of a specific enantiomer like **(S)-(+)-4-Methyl-1-hexanol** relies on the principles of asymmetric synthesis. The following diagram illustrates the logical flow of a chiral synthesis.



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